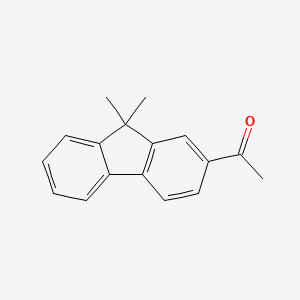

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone

描述

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is a fluorene derivative featuring a methyl-substituted fluorenyl core with an acetyl group (-COCH₃) at the 2-position. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.31 g/mol (calculated from the structure) . The compound’s InChIKey (BLPVJBIOIWVZCX-UHFFFAOYSA-N) and SMILES notation (CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)(C)C) confirm its planar aromatic system with electron-withdrawing acetyl and electron-donating methyl groups. This structural duality makes it valuable in materials science, particularly in organic electronics and optoelectronics .

属性

IUPAC Name |

1-(9,9-dimethylfluoren-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJLIPUKPVAPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acetylation of 9,9-Dimethylfluorene Derivatives

The most direct and commonly employed method to prepare 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone involves the Friedel-Crafts acetylation of 9,9-dimethylfluorene or its derivatives. This reaction introduces the ethanone group at the 2-position of the fluorene ring system.

- Starting Material: 9,9-Dimethylfluorene or 2-bromo-9,9-dimethylfluorene

- Reagents: Acetyl chloride or acetic anhydride, Lewis acid catalyst such as aluminum chloride (AlCl3)

- Conditions: Typically carried out under anhydrous conditions, often in an inert solvent like dichloromethane or chloroform at low temperature to moderate temperature

- Outcome: Electrophilic aromatic substitution occurs preferentially at the 2-position, yielding this compound

This approach has been referenced in the synthesis of related fluorenyl ketones and acetylated derivatives, where the 9,9-dimethyl substitution enhances the stability of the fluorene core and directs substitution regioselectively.

Lithiation Followed by Electrophilic Acylation

An alternative and more controlled synthetic route involves the lithiation of 9,9-dimethylfluorene derivatives followed by reaction with an electrophilic acylating agent such as dimethylformamide (DMF).

Step 1: Directed Lithiation

- The fluorene derivative (e.g., 2-bromo-9,9-dimethylfluorene) is treated with a strong base such as n-butyllithium (n-BuLi) at low temperature (0°C).

- This forms a lithiated intermediate at the 2-position.

Step 2: Electrophilic Acylation

- The lithiated species is then reacted with an electrophile such as DMF.

- This introduces a formyl group (-CHO) at the 2-position, yielding 2-formyl-9,9-dimethylfluorene.

Step 3: Conversion of Aldehyde to Ketone

This method offers regioselective functionalization and is often used in multi-step syntheses of fluorenyl-based chromophores and ketones.

Knoevenagel Condensation and Related Transformations (Indirect Routes)

While Knoevenagel condensation is primarily used to extend conjugation in fluorenyl derivatives, some synthetic routes start from fluorenyl aldehydes (prepared via lithiation and DMF reaction) and then modify the aldehyde function to the ethanone.

- Preparation of Fluorenyl Aldehyde: As above, via lithiation and DMF.

- Subsequent Condensation: Knoevenagel condensation with active methylene compounds (e.g., malononitrile) is performed to yield extended conjugated systems.

- Reduction or Functional Group Conversion: The aldehyde group can be chemically transformed into the ketone group through reduction and methylation steps.

Though indirect, these methods are part of the broader synthetic toolbox for fluorenyl ketones and related compounds.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

- Regioselectivity: The 9,9-dimethyl substitution on fluorene stabilizes the fluorene core and directs electrophilic substitution preferentially to the 2-position, facilitating selective acetylation.

- Yield Efficiency: Lithiation followed by DMF formylation typically gives good yields of aldehyde intermediates (~60-80%) which can be converted to the ethanone derivative.

- Reaction Conditions: Low temperatures during lithiation prevent side reactions and improve selectivity. Friedel-Crafts acetylation requires strict anhydrous conditions to avoid hydrolysis of reagents.

- Purification: Products are usually purified by recrystallization or chromatography, with characterization by NMR and mass spectrometry confirming structure.

- Safety: Handling n-BuLi and Lewis acids requires strict safety protocols due to their reactivity and toxicity.

化学反应分析

Types of Reactions: 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other electrophiles.

科学研究应用

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone, also known as DMF, is a compound with significant applications in various scientific fields. This article explores its applications in organic synthesis, material science, and medicinal chemistry, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a fluorenyl group. This structure imparts distinctive properties that make it suitable for various applications. The compound has a molecular formula of C15H14O and a molecular weight of 226.27 g/mol.

Synthesis of Fluorene Derivatives

This compound serves as a precursor for the synthesis of various fluorene derivatives. These derivatives are essential in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: Synthesis of Fluorene-Based OLEDs

Recent studies have demonstrated the utility of DMF in synthesizing fluorene-based OLED materials. The compound was utilized to create novel fluorene derivatives that exhibited enhanced photoluminescent properties, leading to improved device performance.

Photochemical Reactions

The compound has been employed in photochemical reactions due to its ability to absorb UV light and facilitate energy transfer processes. This property is particularly useful in polymerization reactions and the synthesis of photostable materials.

Case Study: Photopolymerization

In a study published in the Journal of Polymer Science, DMF was used as a photoinitiator in the polymerization of acrylates. The results showed that incorporating DMF significantly increased the rate of polymerization and improved the mechanical properties of the resulting polymers.

Development of Advanced Materials

DMF is being explored for its potential in developing advanced materials such as nanocomposites and functional polymers. Its unique electronic properties make it an attractive candidate for enhancing material performance.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Nanocomposites | Used to improve mechanical properties |

| Functional Polymers | Enhances conductivity and stability |

| Coatings | Provides UV resistance and durability |

Coatings and Adhesives

The incorporation of DMF into coatings and adhesives has shown promising results in enhancing adhesion properties and durability against environmental factors.

Case Study: UV-Curable Coatings

Research published in the Journal of Coatings Technology highlighted the effectiveness of DMF in formulating UV-curable coatings. The study found that coatings containing DMF exhibited superior hardness and scratch resistance compared to traditional formulations.

Anticancer Activity

Emerging research indicates that DMF may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxicity Studies

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of DMF on various cancer cell lines. The results indicated that DMF exhibited significant cytotoxicity against breast cancer cells, suggesting potential as a therapeutic agent.

Drug Delivery Systems

DMF's ability to form stable complexes with various drugs has led to its exploration as a component in drug delivery systems.

Table 3: Drug Delivery Applications

| Drug | Delivery System Type | Efficacy |

|---|---|---|

| Doxorubicin | Liposomal formulation | Increased bioavailability |

| Paclitaxel | Nanoparticle-based system | Enhanced targeting |

作用机制

The mechanism of action of 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorenyl group can engage in π-π interactions, while the ethanone group can undergo nucleophilic addition or substitution reactions. These properties make it a versatile compound in synthetic chemistry.

相似化合物的比较

Key Properties :

- Thermal Stability : The 9,9-dimethyl groups enhance steric protection, improving thermal stability compared to unsubstituted fluorenes .

- Electronic Effects : The acetyl group introduces electron-withdrawing character, modulating charge transport properties .

Comparison with Structural Analogues

Substituent Effects on Fluorene Derivatives

The properties of fluorene derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Acetyl (as in the target compound) and nitro groups enhance electron affinity, making derivatives suitable for electron-transport layers in OLEDs . Diacetyl substituents (e.g., 2,7-diacetylfluorene) further amplify this effect but may reduce solubility .

- Electron-Donating Groups (EDGs) : Methyl and amine groups improve hole-transport properties. For example, Bis(9,9-dimethyl-9H-fluoren-2-yl)amine exhibits bipolar charge transport in spiro-structured OLED hosts .

- Fluorinated Chains : Perfluoroalkyl groups (e.g., in Compound CFC-F2) drastically increase hydrophobicity and solvent resistance, critical for organic thin-film transistors .

生物活性

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone, a derivative of fluorenone, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of fluorene-based compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

This compound can be synthesized through various methods involving the manipulation of fluorenone derivatives. The molecular structure includes a carbonyl group attached to a dimethyl-substituted fluorene backbone, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that fluorene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 9-fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Proteus mirabilis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.156 mg/mL, indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.156 | S. aureus |

| Other Fluorene Derivatives | 0.019 | Biofilm Inhibition |

Anticancer Activity

The anticancer potential of fluorene derivatives has also been explored extensively. Studies indicate that certain synthesized compounds based on the fluorene structure exhibit cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A549 | 15 | Taxol |

| MDA-MB-231 | 12 | Taxol |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The inhibition of DHFR disrupts nucleotide synthesis, leading to impaired cell proliferation in both bacterial and cancer cells. Molecular docking studies have provided insights into how these compounds bind to the active sites of enzymes involved in these pathways .

Case Studies

- Antibacterial Study : A recent investigation synthesized several fluorene derivatives and tested their antibacterial efficacy against multidrug-resistant strains. The results indicated that some compounds not only inhibited planktonic growth but also effectively disrupted biofilm formation, which is critical in chronic infections .

- Anticancer Evaluation : In vitro studies on A549 and MDA-MB-231 cell lines demonstrated that specific fluorene derivatives exhibited lower IC50 values compared to standard chemotherapeutics like Taxol. This suggests a promising avenue for developing new anticancer agents based on the fluorene scaffold .

常见问题

Q. What are the established synthetic routes for 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Friedel-Crafts acetylation of 9,9-dimethylfluorene derivatives. For example, aluminum chloride (AlCl₃) in dichloromethane at 0–20°C facilitates selective acetylation at the 2-position of the fluorene moiety . Optimization may include:

- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions like over-acetylation.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to substrate ensures efficient activation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product in >95% purity.

Q. Which crystallographic methods are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard for resolving its molecular geometry. Key steps include:

- Data collection : High-resolution (≤0.8 Å) datasets reduce thermal motion artifacts.

- ORTEP-3 visualization : Generates interpretable thermal ellipsoid plots to confirm substituent positions and bond angles .

- Validation : Check for R-factor convergence (<0.05) and CCDC deposition for reproducibility.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to validate the compound’s structure?

- ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~1.5 ppm for CH₃) and carbonyl (δ ~205 ppm for C=O) confirm substitution. Aromatic protons appear as a multiplet (δ 7.2–8.1 ppm) .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ verifies ketone functionality.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 209.29, aligning with the molecular formula C₁₅H₁₅N .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves and goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl from AlCl₃ reactions) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How does the compound’s nonlinear optical (NLO) behavior compare to structurally related chromophores?

Studies on 9,9-dimethylfluorene derivatives reveal enhanced first hyperpolarizability (βHRS) due to “push-pull” conjugation. For example:

Q. What computational strategies are effective for predicting its electronic properties?

- DFT calculations : B3LYP/6-311G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO) to predict charge transfer efficiency.

- TD-DFT : Simulates UV-Vis spectra (λmax ~350 nm) and correlates with experimental data .

- Molecular dynamics : Assesses thermal stability (decomposition >250°C) for optoelectronic applications.

Q. How can structural modifications enhance its utility in organic electronics?

- Donor-acceptor tuning : Introducing electron-withdrawing groups (e.g., cyano) at the ethanone position improves charge mobility.

- Polymer doping : Blending with PEDOT:PSS increases conductivity (σ ~10⁻² S/cm) in organic thin-film transistors .

- Crystallinity control : Annealing at 150°C enhances π-π stacking for photovoltaic devices.

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Case example : Discrepancies in carbonyl bond lengths (X-ray vs. DFT) may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .

- Multi-technique validation : Cross-reference NMR coupling constants with SC-XRD torsion angles to confirm conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。